![molecular formula C21H20Cl2N2O4 B14508658 N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) CAS No. 62715-87-1](/img/structure/B14508658.png)
N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two acetamide groups connected via a methylene bridge to a bis(3-chloro-4,1-phenylene) core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) typically involves the reaction of 3-chloro-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds through the formation of an intermediate methylene-bridged bis(3-chloro-4,1-phenylene) compound, which is then acetylated to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalysts: Acidic catalysts such as hydrochloric acid to promote the formation of the methylene bridge.
Solvents: Organic solvents like dichloromethane or toluene to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-1,3-Phenylene bismaleimide
- 4,4’-Methylenedianiline
Uniqueness
N,N’-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide) is unique due to its specific substitution pattern and the presence of acetamide groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
62715-87-1 |
|---|---|
Fórmula molecular |
C21H20Cl2N2O4 |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
N-acetyl-N-[3-chloro-4-[[2-chloro-4-(diacetylamino)phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-12(26)24(13(2)27)18-7-5-16(20(22)10-18)9-17-6-8-19(11-21(17)23)25(14(3)28)15(4)29/h5-8,10-11H,9H2,1-4H3 |
Clave InChI |
DLVQSOPNUDYLRI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C(=O)C)C(=O)C)Cl)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



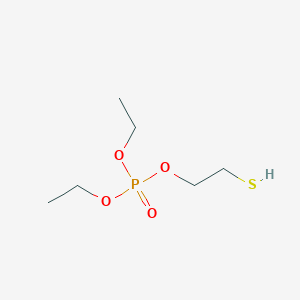

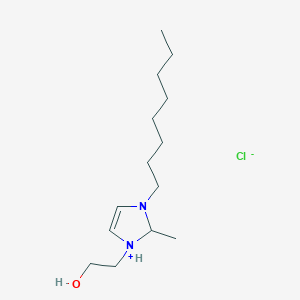

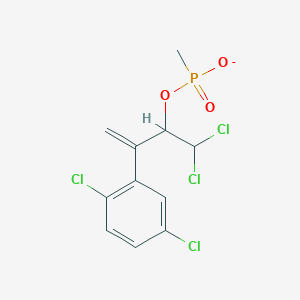
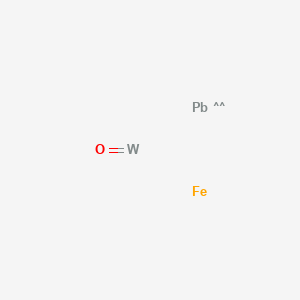
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)

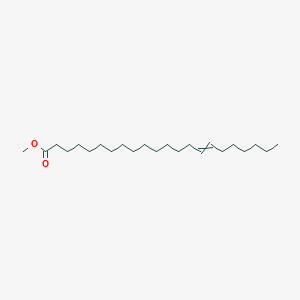
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)

![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)
